N-(2H-1,3-benzodioxol-5-yl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Description
Properties
IUPAC Name |
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6/c1-33-23-11-17-10-18(14-28-19-6-4-3-5-7-19)27(32)30(21(17)13-24(23)34-2)15-26(31)29-20-8-9-22-25(12-20)36-16-35-22/h3-13,28H,14-16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDYSRDENXKHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCO4)CNC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole and quinoline moieties, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide moiety and dihydroquinolinone scaffold participate in nucleophilic substitutions under basic or acidic conditions.
-
Amide Hydrolysis : The acetamide group undergoes hydrolysis in acidic or alkaline media to form carboxylic acid derivatives. For example, treatment with 6M HCl at 100°C cleaves the amide bond, yielding 2-(1,3-benzodioxol-5-yl)acetic acid and the corresponding quinolinone amine .
-
Quinolinone Ring Activation : The 2-oxo group in the dihydroquinolinone ring enhances electrophilicity at the adjacent positions, enabling substitutions at C-3 or C-4. Reactions with alkyl halides or aryl boronic acids proceed via SN2 or Suzuki coupling mechanisms .
Oxidation Reactions
The dihydroquinolinone core is susceptible to oxidation, particularly at the 1,2-dihydro position.
-
Air Oxidation : Prolonged exposure to air converts the dihydroquinolinone to a fully aromatic quinoline structure, confirmed by UV-Vis spectral shifts at 320 nm .
-
Chemical Oxidants : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane achieves quantitative dehydrogenation within 2 hours .
Condensation and Cyclization
The phenylaminomethyl group at C-3 facilitates condensation reactions:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine-linked derivatives. This reaction is pH-dependent, with optimal yields at pH 5–6 .
-
Heterocyclization : Under microwave irradiation, the compound undergoes cyclization with thiourea to form thiazole-fused quinolinones, enhancing its bioactivity profile .
Stability Under Physiological Conditions
The benzodioxole ring exhibits limited stability in alkaline environments (pH > 9), undergoing ring-opening to form catechol derivatives . This degradation pathway is critical for its pharmacokinetic behavior, as shown in simulated intestinal fluid studies .
| Condition | Degradation Product | Half-Life | Source |
|---|---|---|---|
| pH 7.4 (phosphate buffer) | Intact compound | >24h | |
| pH 9.0 (NaOH) | 5-(2-Acetamidoethyl)catechol | 2.5h |
Electrophilic Aromatic Substitution
The electron-rich benzodioxole ring undergoes nitration and sulfonation:
-
Nitration : Concentrated HNO3 at 0°C introduces nitro groups at the C-4 position of the benzodioxole ring.
-
Sulfonation : Fuming H2SO4 produces a sulfonic acid derivative, though this reaction requires rigorous temperature control to avoid over-sulfonation .
Metal Complexation
The compound acts as a bidentate ligand via its quinolinone carbonyl and acetamide oxygen atoms. Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) forms stable complexes characterized by shifts in IR carbonyl stretches (Δν = 30–50 cm⁻¹) .
Key Research Findings
-
Catalytic Effects : Pd/C-mediated hydrogenation reduces the quinolinone 2-oxo group to a hydroxyl group, but competing benzodioxole ring hydrogenolysis limits yields .
-
Photoreactivity : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the quinolinone and benzodioxole moieties, forming a bridged tricyclic product .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide exhibits a range of biological activities:
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in metabolic pathways related to diabetes and neurodegenerative diseases .
Anticancer Properties
The compound has shown promise in anticancer applications. Studies on related quinoline derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Activity
Compounds containing similar frameworks have been evaluated for their antimicrobial properties against both bacterial and fungal strains. They have shown significant activity against resistant strains, making them potential candidates for new antimicrobial therapies .
Case Studies
A comprehensive review of literature reveals several case studies exploring the applications of related compounds:
Therapeutic Implications
The diverse biological activities associated with this compound suggest potential therapeutic applications in:
- Diabetes Management : As an α-glucosidase inhibitor, it may help regulate blood sugar levels.
- Cancer Treatment : Its anticancer properties could lead to the development of novel chemotherapeutic agents.
- Infection Control : Its antimicrobial properties can contribute to addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby exerting anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinolinone Cores
2.1.1. N-(1,3-Benzodioxol-5-yl)-2-[6,7-Dimethoxy-3-(4-Methylbenzoyl)-4-Oxoquinolin-1-yl]Acetamide ()
- Key Differences: The 3-position substituent is a 4-methylbenzoyl group instead of phenylaminomethyl.
- This may alter target selectivity or pharmacokinetics .
2.1.2. HDAC Inhibitors with Quinolinone-Acetamide Moieties ()
- Example: N-(1,3-Dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-5-(4-formylphenoxy)pentanamide.
- Key Differences: A pentanamide linker replaces the benzodioxolyl-acetamide group, and the 3-position lacks the phenylaminomethyl substituent.
- Implications: The elongated linker and formylphenoxy group may improve HDAC6/8 binding affinity, while the absence of benzodioxole could reduce metabolic stability .
Benzimidazole Derivatives with Acetamide Linkers ()
- Example: N-(Carbamoylmethyl)-2-{4-[(5-Methoxy-2-{[(3,5-Dimethyl-4-Methoxy-2-Pyridyl)Methyl]Sulfinyl}Benzimidazol-1-yl)Sulfonyl]Phenoxy}Acetamide.
- Key Differences: A benzimidazole-sulfonyl core replaces the quinolinone, with a pyridylmethyl sulfinyl group.
Naphthalimide Analogues with Acetamide Substituents ()
- Example : UNBS3157 (Naphthalimide derivative with trichloroacetamide).
- Key Differences: A planar naphthalimide core replaces the quinolinone, and a trichloroacetamide group is present.
- Implications: The naphthalimide structure facilitates DNA intercalation, contributing to antitumor activity. However, the trichloroacetamide may increase cytotoxicity compared to the target compound’s phenylaminomethyl group .
Peptide-Mimetic Acetamide Derivatives ()
- Example: N-[(2S,3S,5S)-5-Amino-3-Hydroxy-1,6-Diphenylhexan-2-yl]-2-(2,6-Dimethylphenoxy)Acetamide.
- Key Differences: A stereochemically complex peptidomimetic structure replaces the quinolinone-benzodioxole system.
- Implications : The peptide-like backbone may enhance protease target specificity but reduce oral bioavailability compared to the target compound’s rigid aromatic framework .
Key Research Findings and Implications
Core Structure Influence: The quinolinone core may offer intermediate planarity between naphthalimides (DNA intercalators ) and benzimidazoles (enzyme inhibitors ), enabling diverse targeting mechanisms.
Synthetic Accessibility : Carbodiimide-mediated acetamide formation (e.g., ) is a common strategy for synthesizing such compounds, suggesting scalability for the target molecule .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzodioxole moiety and a quinoline derivative. Its chemical formula is , with a molecular weight of approximately 805.911 g/mol. The structural complexity suggests multiple potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to cancer progression.
- Receptor Binding : It is hypothesized to bind to various cellular receptors, modulating signal transduction pathways essential for cell growth and survival.
- DNA Interaction : Potential intercalation into DNA or RNA could affect gene expression and replication processes.
Antitumor Effects
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MV4-11 (Leukemia) | 0.3 | MEK/ERK pathway inhibition |
| Compound B | MOLM13 (Leukemia) | 1.2 | Apoptosis induction |
| Compound C | ARO (BRAF mutant) | 10 mg/kg | Tumor growth inhibition |
These compounds have shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, the inhibition of the MEK/ERK signaling pathway has been identified as a critical mechanism for the observed antitumor effects .
Other Biological Activities
In addition to antitumor effects, the compound may exhibit other biological activities:
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation markers in vitro.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Leukemia Cells :
- In Vivo Efficacy :
Q & A
Q. What are the key steps and reagents for synthesizing this compound, and how is reaction progress monitored?
The synthesis involves multi-step reactions, typically starting with condensation of the benzodioxole moiety with the dihydroquinolinone core. Key reagents include triethylamine (as a base) and dimethylformamide (DMF) as a solvent for amide bond formation . Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity . Final purification often employs recrystallization from ethanol or column chromatography .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying functional groups like the benzodioxole ring, methoxy substituents, and acetamide linkage. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches . High-resolution mass spectrometry (HRMS) provides additional validation for complex fragmentation patterns .
Q. How can researchers assess the compound’s preliminary biological activity?
Initial screening involves in vitro assays targeting receptors or enzymes relevant to its structural class (e.g., kinase inhibition for quinolinone derivatives). Cytotoxicity assays (e.g., MTT) using cancer cell lines and antimicrobial tests against bacterial/fungal strains are common . Dose-response curves and IC₅₀ calculations are used to quantify potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
SAR studies involve systematic modifications:
- Methoxy groups : Replace with halogens or alkyl chains to alter lipophilicity and target binding .
- Phenylamino methyl group : Introduce electron-withdrawing/donating substituents to modulate electronic effects .
- Dihydroquinolinone core : Explore bioisosteric replacements (e.g., pyridone) to enhance metabolic stability . Biological data from these analogs are analyzed using computational tools like molecular docking to predict binding affinities .
Q. What experimental strategies resolve contradictions in pharmacological data?
Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:
- Standardizing assay protocols : Ensure consistent cell lines, incubation times, and solvent controls .
- Orthogonal validation : Confirm activity via unrelated assays (e.g., enzymatic vs. cell-based) .
- Purity verification : Re-analyze compound batches using HPLC and NMR to rule out impurities .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Target identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
- Transcriptomic/proteomic profiling : RNA sequencing or SILAC-based mass spectrometry identifies downstream pathways .
- In vivo models : Zebrafish or murine studies validate target engagement and pharmacokinetics .
Q. How is metabolic stability evaluated, and what modifications improve it?
- In vitro assays : Incubate with liver microsomes or cytochrome P450 isoforms to measure half-life and metabolite formation .
- Structural tweaks : Fluorination of vulnerable sites (e.g., methoxy groups) reduces oxidative metabolism .
- Prodrug strategies : Mask polar groups (e.g., acetamide) to enhance bioavailability .
Q. What in vivo toxicity models are appropriate for preclinical development?
- Acute toxicity : Single-dose studies in rodents (OECD 423) monitor organ damage via histopathology and serum biomarkers .
- Genotoxicity : Ames test or comet assay assess DNA damage potential .
- Cardiotoxicity : hERG channel inhibition is evaluated using patch-clamp electrophysiology .
Methodological Best Practices
Q. How can researchers ensure reproducibility in synthesis and characterization?
- Detailed protocols : Document reaction conditions (temperature, solvent ratios) and purification steps .
- Batch-to-batch consistency : Use identical reagent sources and equipment (e.g., same HPLC column type) .
- Open data sharing : Deposit raw NMR, MS, and bioassay data in public repositories (e.g., PubChem) .
Q. What strategies mitigate stability issues during storage and handling?
- Storage : Lyophilize the compound and store under inert gas (argon) at -20°C to prevent hydrolysis/oxidation .
- Buffer compatibility : Test solubility in PBS or DMSO for biological assays, avoiding pH extremes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
